Serotonin(1+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

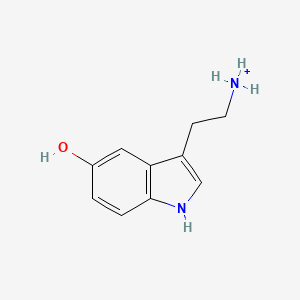

Serotonin(1+) is an ammonium ion that is the conjugate acid of serotonin; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of a serotonin.

科学的研究の応用

Serotonin in Mental Health

Antidepressant Properties

Serotonin is well-known for its role in mood regulation. Many antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs), function by increasing serotonin levels in the brain. Recent studies have highlighted the potential of natural phytochemicals to target serotonin receptors and exhibit antidepressant effects. Research evaluating 88 natural compounds found that certain phytochemicals could effectively bind to serotonin receptors such as 5-HT1A, 5-HT4, and 5-HT7, potentially leading to novel antidepressant drugs .

Fear Learning and Anxiety

Research has demonstrated that serotonin levels significantly influence fear learning and anxiety responses. A study indicated that dietary reductions in serotonin impaired fear learning capabilities in subjects . This finding suggests that manipulating serotonin levels could be a therapeutic target for anxiety disorders.

Neurodevelopmental Applications

Role in Brain Development

Serotonin is critical during neurodevelopment, particularly in synaptic maturation and neural circuit formation. A recent study showed that enhanced serotonergic transmission during early development is essential for the maturation of excitatory synapses in the prefrontal cortex. Disruptions in serotonin signaling during this period were linked to an increased risk of neurodevelopmental disorders such as autism spectrum disorder .

Growth Factor Properties

Serotonin also acts as a growth factor in various tissues. In liver regeneration, for example, increased serotonin levels stimulate liver cell proliferation through specific receptor activation (5-HT2A and 5-HT2B). This effect underscores the importance of serotonin not only as a neurotransmitter but also as a modulator of cellular growth and tissue repair .

Physiological Functions

Cardiovascular Regulation

Serotonin contributes to cardiovascular health by promoting endothelial nitric oxide synthase activation, which is crucial for vascular homeostasis. It serves as a vasoconstrictor at injury sites and aids in hemostasis by promoting platelet aggregation . Studies have shown that serotonin's dual role—both as a vasoconstrictor and a growth factor—highlights its importance in cardiovascular physiology.

Digestive System Functionality

In the gastrointestinal tract, serotonin regulates motility and secretion. It plays a vital role in peristalsis and the coordination of gut movements. Abnormalities in serotonin signaling can lead to gastrointestinal disorders such as irritable bowel syndrome (IBS) or constipation .

Case Study: Serotonin Syndrome

A notable case report documented a patient experiencing serotonin syndrome due to the use of paroxetine, an SSRI. The patient exhibited symptoms such as tachycardia and hyperreflexia after dosage adjustments. Upon discontinuation of the medication, symptoms resolved within a week . This case emphasizes the need for careful monitoring when administering serotonergic drugs.

Case Study: Effects of Fenfluramine

In recent research involving fenfluramine—a drug initially used for weight loss but now repurposed for treating epilepsy—findings indicated that it directly increases serotonin levels. This approach contrasts with traditional SSRIs that indirectly elevate serotonin by inhibiting reuptake mechanisms . The implications of this research suggest potential new avenues for treating mood disorders.

特性

分子式 |

C10H13N2O+ |

|---|---|

分子量 |

177.22 g/mol |

IUPAC名 |

2-(5-hydroxy-1H-indol-3-yl)ethylazanium |

InChI |

InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2/p+1 |

InChIキー |

QZAYGJVTTNCVMB-UHFFFAOYSA-O |

SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC[NH3+] |

正規SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC[NH3+] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。